molecular formula C16H22ClNO B1469844 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide CAS No. 1432680-90-4

2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide

Cat. No. B1469844
CAS RN: 1432680-90-4
M. Wt: 279.8 g/mol
InChI Key: IMPFDHBPYMFTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide, also known as this compound, is an organic compound used in numerous scientific research applications. It is a white solid with a molecular weight of 315.87 g/mol and a melting point of 73 °C. This compound has been studied in detail due to its diverse range of potential applications, including in the synthesis of drugs, catalysts, and other organic compounds.

Scientific Research Applications

Biological Effects and Mechanisms of Action

  • A comprehensive review by Kennedy (2001) on the toxicology of acetamide and its derivatives highlights their commercial importance and the significant advancements in understanding the biological consequences of exposure. This review underscores the variability in biological responses among different acetamide chemicals, suggesting that similar investigations into "2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide" could reveal specific biological effects and applications (Kennedy, 2001).

Environmental Impact and Degradation

  • The environmental fate of acetaminophen, a well-studied acetamide, has been extensively researched, indicating the presence of this compound and its metabolites in various environmental compartments. Studies by Qutob et al. (2022) on the advanced oxidation processes (AOPs) for acetaminophen degradation highlight the generation of different by-products, mechanisms, and biotoxicity concerns. This review emphasizes the importance of understanding the environmental persistence and transformation pathways of acetamide derivatives, which could be relevant for "this compound" (Qutob et al., 2022).

Potential for Drug Development

  • Research on acetaminophen and its mechanisms of action, as reviewed by Ohashi and Kohno (2020), provides insights into the analgesic effects of acetamide derivatives. The transformation of acetaminophen into metabolites that act on specific receptors in the brain and spinal cord suggests a complex interaction with pain pathways. Similar studies on "this compound" could uncover novel therapeutic applications (Ohashi & Kohno, 2020).

properties

IUPAC Name

2-chloro-N-[[1-(3-methylphenyl)cyclohexyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-13-6-5-7-14(10-13)16(8-3-2-4-9-16)12-18-15(19)11-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPFDHBPYMFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.